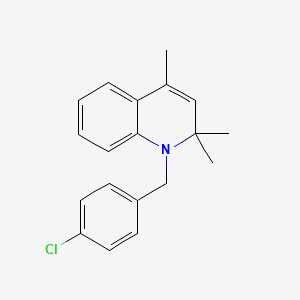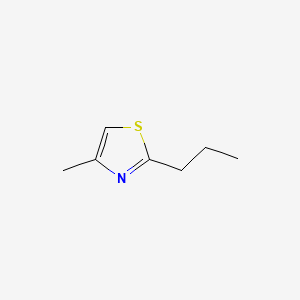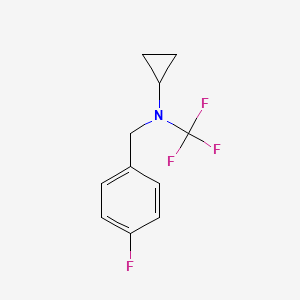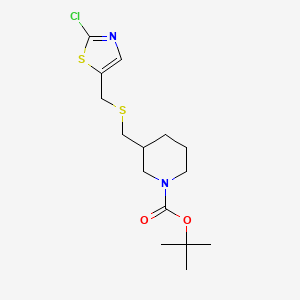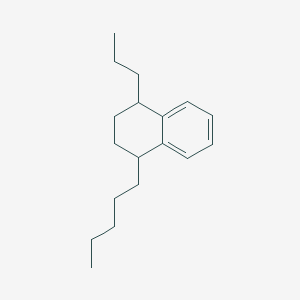
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of tetrahydronaphthalene, characterized by the presence of pentyl and propyl substituents on the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-pentyl-4-propylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents replace hydrogen atoms.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions include various substituted naphthalenes and their derivatives.
Applications De Recherche Scientifique
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane fluidity due to its hydrophobic nature.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes and signaling pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other tetrahydronaphthalene derivatives such as:
- 1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
- 1-Pentyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the length and position of their alkyl substituents. The unique combination of pentyl and propyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
61761-61-3 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H28/c1-3-5-6-10-16-14-13-15(9-4-2)17-11-7-8-12-18(16)17/h7-8,11-12,15-16H,3-6,9-10,13-14H2,1-2H3 |
Clé InChI |
LODWQODKONKUMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(C2=CC=CC=C12)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


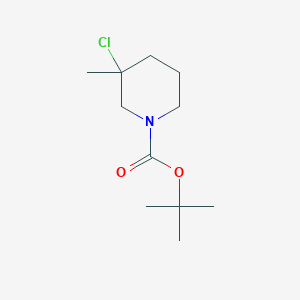
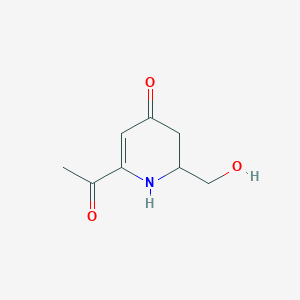
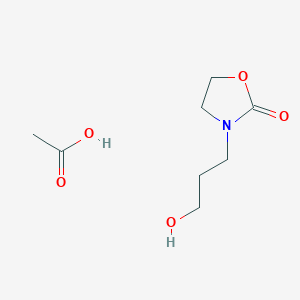
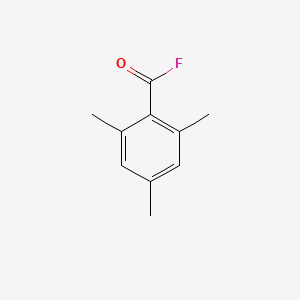

![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
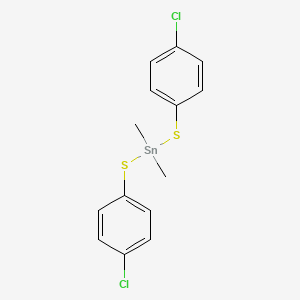
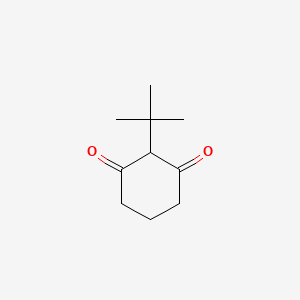
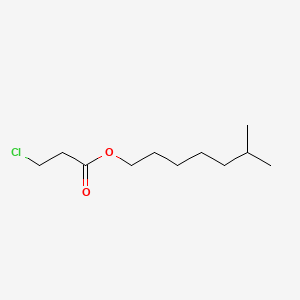
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)
